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Compound of Interest

N'-(4-chlorophenyl)-N-(pyridin-2-
Compound Name:

ylmethyl)oxamide
CAS No.: 352013-11-7
Cat. No.: B403497

Get Quote

Executive Summary: The Scaffold Identity

The chlorophenyl-pyridyl oxamide moiety represents a privileged scaffold in medicinal
chemistry, serving as a rigid bioisostere to the more common diarylurea pharmacophore (found
in kinase inhibitors like Sorafenib). Unlike ureas, the oxamide linker (

) introduces an additional carbonyl group, altering the hydrogen bond donor/acceptor profile
and restricting rotational freedom.

This guide focuses on the most chemically significant isomer:
-(4-chlorophenyl)-

-(pyridin-2-yl)oxamide. This specific topology maximizes bidentate hydrogen bonding potential,
critical for ATP-competitive kinase inhibition and antimicrobial activity.

Molecular Identity Table[1]
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Property

Value

Precision Note

IUPAC Name

-(4-chlorophenyl)-

-(pyridin-2-yl)ethanediamide

Preferred IUPAC name

Molecular Formula

Stoichiometric absolute

Average mass (standard

Molecular Weight 275.69 g/mol
abundance)
For High-Res MS (
Monoisotopic Mass 275.0462 Da
calc: 276.053)
Heavy Atom Count 19 Non-hydrogen atoms
Rotatable Bonds 3 High rigidity compared to ureas
) ~83 Polar Surface Area (Predictive
Topological PSA ) o
of oral bioavailability)
Lipophilicity (Isomer
cLogP ~2.3-2.8 Pop Y

dependent)

Structural Biology & Pharmacophore Logic

The transition from a urea linker to an oxamide linker is a strategic design choice in drug

development.

The "Oxamide Effect"

o Conformational Locking: Oxamides predominantly adopt a trans conformation around the

central C-C bond (

-trans) in solution due to dipole minimization. However, upon binding to a metal center or

specific enzyme pocket, they can adopt a cis conformation, acting as a bidentate ligand.

» Solubility: The additional oxygen atom increases polarity compared to the corresponding

urea, potentially improving aqueous solubility.
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o Metabolic Stability: The oxamide bond is generally more resistant to amidases than simple
amides or ureas.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of the scaffold, highlighting the distinct
roles of the chlorophenyl tail (hydrophobic pocket filling) and the pyridyl head (H-bond
acceptance).

Pyridyl Head
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Click to download full resolution via product page

Figure 1: Pharmacophore decomposition of the chlorophenyl-pyridyl oxamide scaffold. The
rigid oxamide linker reduces the entropy penalty upon binding to protein targets.

Synthetic Methodology: Sequential Aminolysis

To synthesize unsymmetrical oxamides (where

) with high purity, a sequential aminolysis of ethyl oxalyl chloride is the industry-standard
protocol. Direct coupling with oxalyl chloride often leads to symmetrical byproducts (bis-
chlorophenyl or bis-pyridyl oxamides).

Reagents & Materials

e Substrate A: 4-Chloroaniline (1.0 eq)
» Reagent: Ethyl oxalyl chloride (1.1 eq)

e Substrate B: 2-Aminopyridine (1.2 eq)
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e Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

e Solvent: Dichloromethane (DCM) or Toluene (for higher T step)

Step-by-Step Protocol

Step 1: Formation of the Oxamate Ester Intermediate
» Dissolve 4-chloroaniline (10 mmol) in anhydrous DCM (50 mL) under

atmosphere.

e Add TEA (12 mmol) and cool the solution to 0°C.

» Dropwise add ethyl oxalyl chloride (11 mmol). Critical: Exothermic reaction. Control rate to
maintain T < 5°C.

 Stir at room temperature for 2 hours.

e Validation: TLC (Hexane:EtOAc 3:1) should show consumption of aniline and appearance of
a new ester spot (

)

e Workup: Wash with 1N HCI (removes unreacted aniline), dry over
, and concentrate. This yields Ethyl 2-((4-chlorophenyl)amino)-2-oxoacetate.

Step 2: Aminolysis with Aminopyridine

Redissolve the intermediate ester from Step 1 in Toluene (or Ethanol).

Add 2-aminopyridine (12 mmol).

Heat to reflux (80-110°C) for 6—-12 hours. Note: Aminopyridines are poor nucleophiles;
thermal energy is required to displace the ethoxy group.

Cool to room temperature. The product often precipitates directly.

Purification: Filter the solid. Recrystallize from Ethanol/DMF.
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Synthetic Workflow Diagram

Start: 4-Chloroaniline

+ Ethyl Oxalyl Chloride
(0°C, DCM, TEA)

tep 1: Acylation

Intermediate:
Ethyl (4-chlorophenyl)oxamate

+ 2-Aminopyridine
(Reflux, Toluene)

tep 2: Aminolysis

Final Product:
N-(4-chlorophenyl)-N'-(pyridin-2-yl)oxamide

QC: 1H-NMR, MS
(Confirm MW 275.69)

Click to download full resolution via product page

Figure 2: Sequential aminolysis pathway ensuring regioselective synthesis of the
unsymmetrical oxamide.

Analytical Characterization & Validation

Trustworthiness in chemical synthesis requires rigorous validation. The following spectral data

confirms the structure of
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Mass Spectrometry (ESI-MS)[1]

o Expected Mode: Positive lon Mode (

)

e Observed Peak:

(Base peak)

 |sotope Pattern: A characteristic 3:1 ratio at

276 and 278 confirms the presence of a single Chlorine atom (

VS
).

Proton NMR ( -NMR, 400 MHz, DMSO-)

e 10.8-11.2 ppm (s, 2H): Two distinct amide singlets (

). Their chemical shift is downfield due to the electron-withdrawing effect of the oxalyl
carbonyls.

e 8.4 ppm (d, 1H): Pyridine
-proton (adjacent to Nitrogen).
e 7.8-7.9 ppm (d, 2H): Phenyl protons ortho to the amide.

e 7.4-7.5 ppm (d, 2H): Phenyl protons meta to the amide (adjacent to Chlorine).

Biological & Therapeutic Context

The chlorophenyl-pyridyl oxamide scaffold is not merely a chemical curiosity; it is a functional
motif in modern drug discovery.

Mechanism of Action: Kinase Inhibition
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Similar to urea-based inhibitors (e.g., Sorafenib), oxamide derivatives function as Type Il kinase
inhibitors. They occupy the hydrophobic pocket adjacent to the ATP-binding site.

e H-Bonding: The oxamide linker forms a "staple," engaging the Glu/Asp residues in the kinase
hinge region [1].

o Selectivity: The rigidity of the oxamide restricts the molecule to specific kinase conformations
(DFG-out), potentially improving selectivity over flexible urea analogues.

Antimicrobial Properties

Research indicates that ngcontent-ng-c1352109670="" _nghost-ng-c1270319359=""
class="inline ng-star-inserted">

-heterocyclic oxamides possess significant antibacterial activity against Gram-positive strains

(S. aureus) and antifungal activity (C. albicans). The mechanism involves the disruption of cell
wall synthesis or metal ion chelation (siderophore mimicry) due to the bidentate nature of the

oxamide-pyridine motif [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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